molecular formula C11H9FN2O4 B1394845 Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate CAS No. 913287-14-6

Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate

Cat. No. B1394845
CAS RN: 913287-14-6
M. Wt: 252.2 g/mol
InChI Key: KDXKETVXWGHXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate” is a chemical compound that has garnered attention in scientific research. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . The molecular formula of this compound is C11H9FN2O4 .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate” consists of an indole ring substituted with a fluoro group at the 4th position and a nitro group at the 7th position . The indole ring is also attached to a carboxylate group at the 2nd position, which is further esterified with an ethyl group .

Scientific Research Applications

CRTH2 Receptor Antagonists

This compound serves as a reactant in the preparation of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) receptor antagonists. These antagonists are important in the research for treating allergic inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis by inhibiting the CRTH2 receptor, which plays a key role in mediating chemotaxis of Th2 cells .

IDO Inhibitors

It is also used in synthesizing indoleamine 2,3-dioxygenase (IDO) inhibitors. IDO is an enzyme that plays a significant role in immune regulation, and its inhibitors are being researched for potential cancer immunotherapy applications. By inhibiting IDO, these compounds can prevent the suppression of the immune response against cancer cells .

Cannabinoid CB1 Receptor Antagonists

Researchers utilize this compound for creating cannabinoid CB1 receptor antagonists. These antagonists are studied for their potential to treat obesity and related metabolic disorders by reducing appetite and increasing energy expenditure .

Human Reticulocyte 15-Lipoxygenase-1 Inhibitors

Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate is a reactant in the development of inhibitors for Human Reticulocyte 15-Lipoxygenase-1. This enzyme is involved in the metabolism of polyunsaturated fatty acids and is a target for research in cardiovascular diseases .

Antihypertriglyceridemic Agents

This indole derivative is used to synthesize N-(benzoylphenyl)-1H-indole-2-carboxamides, potent antihypertriglyceridemic agents. These agents are significant in researching treatments for hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood, which is a risk factor for cardiovascular disease .

Antiproliferative Agents

It acts as a precursor for creating antiproliferative agents against human leukemia K562 cells. These agents are crucial in cancer research, particularly for their potential to inhibit the proliferation of cancerous cells .

Future Directions

Indole derivatives, including “Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O4/c1-2-18-11(15)8-5-6-7(12)3-4-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXKETVXWGHXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
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Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate

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